molecular formula C11H13NO2 B12112152 8-ethoxy-2,3-dihydroquinolin-4(1H)-one

8-ethoxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12112152
M. Wt: 191.23 g/mol
InChI Key: FKGWXPNNOFAKLV-UHFFFAOYSA-N
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Description

8-Ethoxy-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core modified by an ethoxy group (C₂H₅O) at the 8-position and a carbonyl group (C=O) at the 4-position. Quinolines are widely studied due to their diverse biological and synthetic applications .

Preparation Methods

Synthetic Routes::

    Reductive Cyclization:

    Multicomponent Reactions:

Industrial Production::
  • While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ethoxy group can undergo oxidation to form the corresponding carbonyl compound.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

    Condensation: It can participate in condensation reactions with various nucleophiles.

Common Reagents and Conditions::

    Acid Catalysts: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or Lewis acids.

    Reducing Agents: NaBH₄, N₂H₄·H₂O.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Condensation Reagents: Aldehydes, ketones, or amines.

Major Products::
  • The major product of the reactions depends on the specific conditions used.

Scientific Research Applications

    Medicinal Chemistry: Quinoline derivatives exhibit diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.

    Material Science: Quinolines are used as ligands in coordination chemistry and as building blocks for organic materials.

    Industry: Quinolines find applications in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.

Mechanism of Action

  • The exact mechanism of action for 8-ethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological or chemical context. It may interact with enzymes, receptors, or other molecular targets.

Comparison with Similar Compounds

    Similar Compounds: Other quinoline derivatives, such as 8-methoxy-2,3-dihydroquinolin-4(1H)-one or 8-ethyl-2,3-dihydroquinolin-4(1H)-one, share structural similarities but differ in substituents and properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

8-ethoxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-5,12H,2,6-7H2,1H3

InChI Key

FKGWXPNNOFAKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NCCC2=O

Origin of Product

United States

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